molecular formula C8H6ClNO B032874 5-Chlorooxindole CAS No. 17630-75-0

5-Chlorooxindole

Cat. No. B032874
CAS RN: 17630-75-0
M. Wt: 167.59 g/mol
InChI Key: WWJLCYHYLZZXBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chlorooxindole and its analogues often involves halogen-halogen exchange reactions and catalyzed coupling reactions, providing a pathway to a range of derivatives. For instance, a large scale and commercially feasible synthesis method using cuprous chloride and dipolar aprotic solvent in one pot with good yields has been described (Keetha et al., 2011). Additionally, organocatalytic asymmetric synthesis techniques have been developed to create enantiomerically enriched 3-chlorooxindoles, highlighting the compound's versatility in organic synthesis (Noole et al., 2012).

Molecular Structure Analysis

The molecular structure of 5-Chlorooxindole derivatives has been studied using various spectroscopic techniques and theoretical calculations, including density functional theory (DFT). These studies provide insights into the compound's structural geometry, electronic properties, and interactions at the molecular level (Kerru et al., 2019).

Chemical Reactions and Properties

5-Chlorooxindole participates in various chemical reactions, including organocatalyzed asymmetric cyclizations and Michael additions, to form compounds with complex structures and high stereoselectivity. These reactions are pivotal for synthesizing spirooxindole-fused spirothiazolones and other spirocyclic frameworks, demonstrating the compound's reactivity and utility in creating biologically relevant molecules (Song & Du, 2019).

Physical Properties Analysis

The physical properties of 5-Chlorooxindole, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis processes. While specific studies on these properties are not directly cited, they can be inferred from the methodologies and conditions described in the synthesis and application of 5-Chlorooxindole in chemical reactions.

Chemical Properties Analysis

5-Chlorooxindole exhibits a range of chemical properties that make it a valuable compound in organic chemistry, including its role as a nucleophile in organocatalytic reactions and its ability to form various derivatives through substitution reactions. These properties are evidenced by its application in synthesizing novel compounds with significant biological activities, such as urease inhibitors (Taha et al., 2015).

Scientific Research Applications

Chromatographic Analysis in Drug Purity

5-Chlorooxindole (5-CO) is essential in pharmaceutical applications, particularly as a starting material for tenidap sodium, a drug candidate by Pfizer. A study by Colgan, Haggan, and Reed (1996) highlighted the use of a specific normal-phase chromatographic system to ensure the purity of 5-CO. This system can quantify 5-CO and its potential positional isomers, which is crucial for the potency and purity of the drug substance (Colgan, Haggan, & Reed, 1996).

Synthesis of Novel Derivatives and Urease Inhibition

Taha et al. (2015) researched the synthesis of novel derivatives of oxindole, starting from 5-chlorooxindole. These derivatives showed significant potential in urease inhibition, with certain compounds exhibiting potent activity compared to standard drugs. This study not only provided insights into new synthetic methods but also highlighted potential applications in treating diseases related to urease activity (Taha et al., 2015).

Catalytic Asymmetric Synthesis

Wang et al. (2019) explored the catalytic asymmetric cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. This study was significant in constructing chiral spirooxindole frameworks with high diastereoselectivities and good enantioselectivities. It represents a novel approach in the field of catalytic asymmetric cyclizations and is important for the synthesis of complex molecular structures (Wang et al., 2019).

Organocatalytic Asymmetric Synthesis

In 2012, Noole et al. developed a methodology for synthesizing enantiomerically enriched 3,3-disubstituted 3-chlorooxindoles via a Michael addition of 3-chloroxindoles to nitroolefins. This method resulted in products with adjacent quaternary-tertiary centers and is a first of its kind in highly stereoselective organocatalytic reactions using 3-chloroxoindoles (Noole et al., 2012).

Safety And Hazards

5-Chlorooxindole is harmful if swallowed and may cause an allergic skin reaction . It is suspected of damaging fertility and is harmful to aquatic life with long-lasting effects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

properties

IUPAC Name

5-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJLCYHYLZZXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057667
Record name 5-Chlorooxindole
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorooxindole

CAS RN

17630-75-0, 25369-33-9
Record name 5-Chlorooxindole
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Record name 2-Indolinone, 5-chloro-
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Record name 5-Chlorooxindole
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Record name 5-Chlorooxindole
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Record name 5-chloro-1,3-dihydro-2H-indol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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